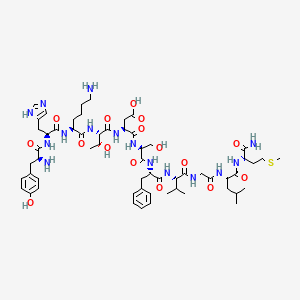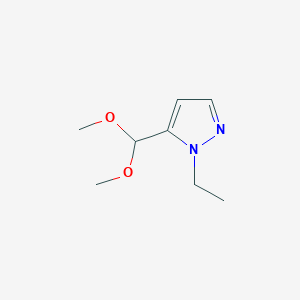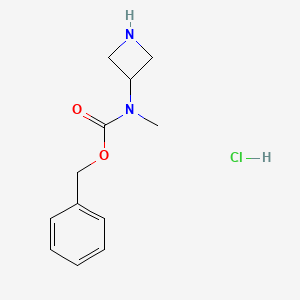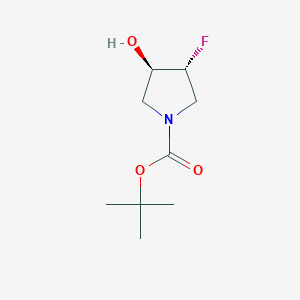
2-溴-3-环戊基丙酸甲酯
描述
Methyl 2-bromo-3-cyclopentylpropanoate is a compound that is part of a broader class of organic molecules that include brominated esters and cyclopropane derivatives. These compounds are of significant interest in organic chemistry due to their potential as intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related brominated cyclopropane derivatives has been explored through various methods. For instance, methyl 1,1,2-tribromocyclopropanecarboxylate can be synthesized by dibromocyclopropanation of methyl α-bromoacrylate, which can then be converted into methyl 2-bromocyclopropene carboxylate using methyllithium at low temperatures . Additionally, the synthesis of structurally diverse bromomethyl cyclopropanes from α-bromoketones, aldehydes, and β-dicarbonyl compounds has been achieved using cyanogen bromide and triethylamine, yielding products with excellent yields .
Molecular Structure Analysis
The molecular structure of methyl 2-bromo-3-cyclopentylpropanoate and its derivatives is characterized by the presence of a bromine atom attached to a cyclopropane ring, which is a highly strained three-membered ring system. This structural feature is crucial as it imparts significant reactivity to the molecule, making it a valuable synthon for further chemical transformations.
Chemical Reactions Analysis
Brominated cyclopropane derivatives undergo a variety of chemical reactions. For example, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes lead to the synthesis of methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans . Electroreductive radical cyclization of bromo esters catalyzed by nickel complexes has been shown to form radical intermediates that undergo cyclization to afford various cyclic esters . Moreover, the reactions of bromofuranones with nucleophiles can result in the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by internal nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-bromo-3-cyclopentylpropanoate derivatives are influenced by the presence of the bromine atom and the cyclopropane ring. The bromine atom is a good leaving group, which facilitates nucleophilic substitution reactions. The cyclopropane ring introduces ring strain, which can lead to increased reactivity in certain chemical reactions. The synthesis and reactions of these compounds typically involve careful control of reaction conditions to manage their reactivity and to direct the formation of desired products .
科学研究应用
合成和化学反应
2-溴-3-环戊基丙酸甲酯参与各种化学反应,用于合成复杂分子。例如,它用于通过与稳定的碳负离子反应形成环丙烷内酯和稠合杂环化合物,展示了其在以非对映异构体的混合物形式创建功能化环丙烷和二氢呋喃中的用途 (Farin˜a 等人,1987)。此外,它还可用作 Meerwein 反应中的前体,用于合成取代的 3-羟基噻吩,突出了其在获得结构多样的杂环化合物中的多功能性 (Ostapiuk 等人,2021)。
催化和聚合
在催化中,2-溴-3-环戊基丙酸甲酯参与反应,形成重要的中间体,用于进一步的化学转化。这包括它在由 2-溴-3-戊酮生成草酰中间体中的作用,然后进行 [4+3]-环加成反应,证明了其在构建复杂分子结构中的适用性 (Föhlisch 等人,1987)。它参与聚合过程,特别是在导致具有特定性质的聚合物的自由基均聚反应中,也凸显了它在材料科学中的重要性 (Moszner 等人,2003)。
环境研究
在环境研究中,类似于 2-溴-3-环戊基丙酸甲酯的衍生物,例如溴甲烷,因其对环境的影响和降解而受到研究。研究重点在于寻找替代品并研究这些化合物在大气和土壤中的动力学,这对于了解它们的最终环境归宿和制定替代策略至关重要 (Schneider 等人,2003)。
安全和危害
“Methyl 2-bromo-3-cyclopentylpropanoate” is classified as corrosive . The compound’s hazard statements include H302 and H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
作用机制
Target of Action
Methyl 2-bromo-3-cyclopentylpropanoate is a halogenated compound, and its primary targets are typically carbon atoms in organic molecules that can undergo nucleophilic substitution or addition reactions .
Mode of Action
The compound can participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . In the context of Suzuki-Miyaura cross-coupling reactions, it can act as an electrophile, reacting with organoboron reagents .
Biochemical Pathways
In Suzuki-Miyaura cross-coupling reactions, the compound can react with organoboron reagents to form new carbon-carbon bonds . This reaction involves the oxidative addition of the compound to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the coupled product .
Result of Action
The primary result of the compound’s action is the formation of new organic molecules through reactions such as nucleophilic substitution or cross-coupling . These reactions can lead to the synthesis of complex organic compounds, including pharmaceuticals and materials.
Action Environment
The action of Methyl 2-bromo-3-cyclopentylpropanoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as reaction temperature and time . Additionally, the compound’s stability and reactivity can be influenced by storage conditions, such as temperature .
属性
IUPAC Name |
methyl 2-bromo-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYTPZFAFCZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289520 | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1191453-82-3 | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191453-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




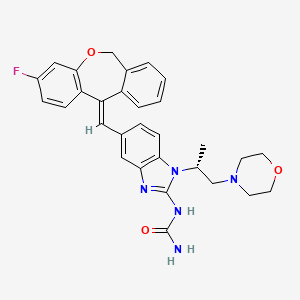

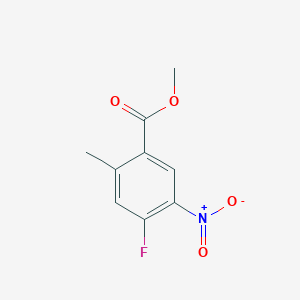

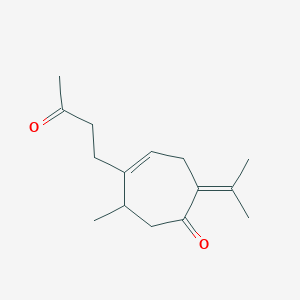
![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)
